molecular formula C21H32N4O2S2 B11456275 12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B11456275
M. Wt: 436.6 g/mol
InChI Key: QKEVQRPNQBDMJM-UHFFFAOYSA-N
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Description

12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique structure that includes multiple functional groups such as ethyl, methyl, morpholine, propylsulfanyl, and diazatricyclo systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multiple steps:

    Formation of the Core Structure: The core tricyclic structure can be synthesized through a series of cyclization reactions involving appropriate precursors. This often includes the use of strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: The ethyl, methyl, and propylsulfanyl groups are introduced through alkylation reactions. These reactions typically require alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Attachment of the Morpholine Group: The morpholine moiety is attached via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the precursor molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially converting imines to amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and propylsulfanyl groups. Common reagents include alkyl halides and nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other peroxides.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Alkyl halides, thiols, and amines under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its multiple functional groups allow for diverse interactions with biological targets.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological pathways, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors through its functional groups. For example, the morpholine group could interact with protein binding sites, while the sulfur and nitrogen atoms might participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound shares the morpholine and ethyl groups but has a different core structure.

    5-methoxy-2-[(2-morpholin-4-ylethylimino)methyl]phenolate: Similar in having the morpholine group but differs in the aromatic core and functional groups.

Uniqueness

What sets 12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine apart is its complex tricyclic structure combined with multiple functional groups

Properties

Molecular Formula

C21H32N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C21H32N4O2S2/c1-4-12-28-20-23-18(22-6-7-25-8-10-26-11-9-25)17-15-13-21(3,5-2)27-14-16(15)29-19(17)24-20/h4-14H2,1-3H3,(H,22,23,24)

InChI Key

QKEVQRPNQBDMJM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C3=C(COC(C3)(C)CC)SC2=N1)NCCN4CCOCC4

Origin of Product

United States

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